REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2.C(O)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:12][C:13]([OH:15])=[O:14])=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2
|
Name
|
ester
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C2C=CN=CC12)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the crude product was used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C2C=CN=CC12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |